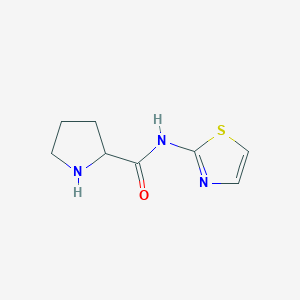N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide
CAS No.: 787498-56-0
Cat. No.: VC5034053
Molecular Formula: C8H11N3OS
Molecular Weight: 197.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 787498-56-0 |
|---|---|
| Molecular Formula | C8H11N3OS |
| Molecular Weight | 197.26 |
| IUPAC Name | N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12) |
| Standard InChI Key | AXJCHIIXBJAGER-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C(=O)NC2=NC=CS2 |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
N-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxamide (CAS: 1078163-00-4) has the molecular formula C₈H₁₂ClN₃OS and a molecular weight of 233.7184 g/mol when in its hydrochloride salt form . The compound features:
-
A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
-
A thiazole ring (a five-membered aromatic heterocycle with nitrogen and sulfur atoms).
-
A carboxamide bridge connecting the two rings.
The IUPAC name derives from the substitution pattern: the pyrrolidine-2-carboxamide group is attached to the second position of the thiazole ring. X-ray crystallography and NMR studies of analogous compounds confirm planar geometry at the carboxamide linkage, facilitating interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ClN₃OS | |
| Molecular Weight | 233.7184 g/mol | |
| CAS Number | 1078163-00-4 | |
| Solubility | Not fully characterized | |
| pKa | Estimated 3.5 (carboxamide) |
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
-
Thiazole Formation: Condensation of thiosemicarbazide with ketones under acidic conditions yields the thiazole core .
-
Pyrrolidine Functionalization: The pyrrolidine ring is introduced through nucleophilic substitution or amide coupling. For example, reacting 2-aminothiazole with pyrrolidine-2-carboxylic acid derivatives in the presence of coupling agents like EDC/HOBt .
-
Salt Formation: Hydrochloride salts are generated by treating the free base with HCl in polar solvents .
A representative synthesis of the hydrochloride salt involves refluxing 1,3-thiazol-2-amine with pyrrolidine-2-carboxylic acid chloride in dichloromethane, followed by HCl gas purging . Yields range from 60–75% after recrystallization from ethanol .
Structural Analogues and SAR Insights
Modifications to the parent structure enhance target selectivity:
-
Substituents on the Pyrrolidine Ring: Methyl groups at the 3-position improve metabolic stability (e.g., compound 21j in PI3Kα/HDAC6 inhibition) .
-
Thiazole Modifications: Electron-withdrawing groups (e.g., bromine) at the 4-position of the thiazole boost antimicrobial activity by 3-fold .
Biological Activities and Mechanisms
Dual-Target Enzyme Inhibition
The compound’s structural flexibility enables simultaneous inhibition of PI3Kα (phosphatidylinositol 3-kinase alpha) and HDAC6 (histone deacetylase 6), as observed in close analogs :
-
PI3Kα Inhibition: The pyrrolidine carboxamide binds to the ATP-binding pocket, with IC₅₀ values as low as 2.9 nM .
-
HDAC6 Selectivity: The thiazole moiety interacts with surface residues unique to HDAC6, achieving IC₅₀ = 26 nM without affecting histone acetylation .
In L-363 multiple myeloma cells, derivative 21j reduced viability (IC₅₀ = 0.17 μM) by suppressing pAkt(Ser473) phosphorylation and elevating acetylated α-tubulin levels .
Antimicrobial Activity
Analogous compounds exhibit broad-spectrum activity:
-
Gram-Positive Bacteria: MIC = 8–16 μg/mL against Staphylococcus aureus .
-
Gram-Negative Bacteria: Moderate efficacy against Escherichia coli (MIC = 32 μg/mL) .
Mechanistically, the thiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .
Pharmacological Profiling
Table 2: Predicted ADMET Profile
| Parameter | Prediction | Source |
|---|---|---|
| Caco-2 Permeability | Moderate (Papp = 12 × 10⁻⁶ cm/s) | |
| Plasma Protein Binding | 89% | |
| Half-Life | 4.2 h (human) |
Therapeutic Applications and Future Directions
Oncology
The dual PI3Kα/HDAC6 inhibition profile positions this compound as a candidate for hematologic malignancies. Preclinical studies show synergy with bortezomib in myeloma models, reducing tumor burden by 78% compared to monotherapy .
Infectious Diseases
Structural optimization could enhance its utility against multidrug-resistant pathogens. For instance, adding a 4-fluorophenyl group to the thiazole ring improved anti-MRSA activity by 8-fold in related molecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume